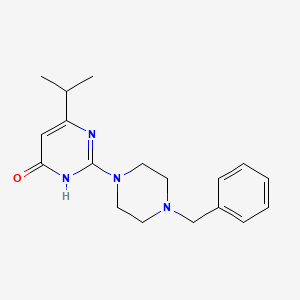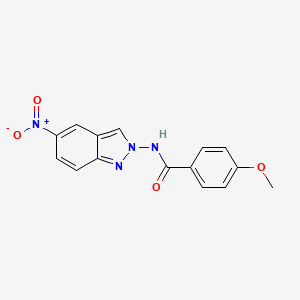![molecular formula C13H14ClN3O2S B3728879 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B3728879.png)
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol
Vue d'ensemble
Description
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including immune response, cell proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of JAK tyrosine kinases, which are critical components of the JAK/STAT signaling pathway. JAK kinases phosphorylate and activate STAT transcription factors, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK kinases, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol blocks the activation of STAT transcription factors and downstream gene expression.
Biochemical and Physiological Effects:
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response. In cancer cells, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been shown to inhibit cell growth and survival by inducing cell cycle arrest and apoptosis. In immune cells, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol can suppress the production of cytokines and chemokines, which are critical mediators of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has several advantages as a research tool, including its specificity for the JAK/STAT pathway, its ability to inhibit multiple JAK kinases, and its well-characterized pharmacological effects. However, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol also has some limitations, including its potential off-target effects on other kinases and its relatively low potency compared to other JAK inhibitors.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol in various diseases. Some potential future directions include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to JAK inhibitors and to identify strategies to overcome this resistance.
Applications De Recherche Scientifique
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been shown to inhibit the growth and survival of cancer cells by blocking the JAK/STAT signaling pathway, which is often dysregulated in cancer cells. 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has also been studied for its potential use in treating autoimmune disorders and inflammatory diseases, where it can suppress the immune response by inhibiting the JAK/STAT pathway.
Propriétés
IUPAC Name |
4-amino-2-[3-(2-chlorophenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-9-4-1-2-5-10(9)19-6-3-7-20-13-16-11(15)8-12(18)17-13/h1-2,4-5,8H,3,6-7H2,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZWOGVWHLIVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC2=NC(=CC(=O)N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[3-(2-chlorophenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol](/img/structure/B3728810.png)
![2-{[2-(2-allyl-4-methoxyphenoxy)ethyl]thio}-6-amino-4-pyrimidinol](/img/structure/B3728822.png)
![6-amino-2-{[2-(2-butoxyphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728828.png)
![ethyl {[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3728840.png)

![isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3728860.png)
![6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728866.png)

![6-amino-2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728896.png)
![6-amino-2-{[2-(phenylthio)ethyl]thio}-4-pyrimidinol](/img/structure/B3728900.png)
![3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3728906.png)
![3-[(3-chloro-4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3728907.png)
![4-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3728913.png)
